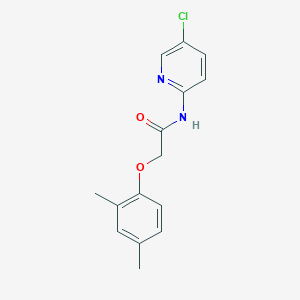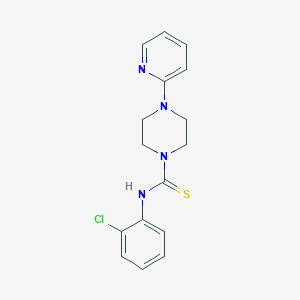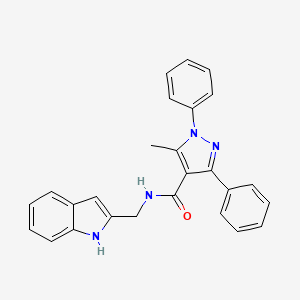
5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with propionyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using phosphorus oxychloride (POCl₃) to yield the desired oxadiazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, resulting in the formation of various reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of 5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazole-2-carboxylic acid.
Reduction: Formation of 5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazoline.
Substitution: Formation of 5-(4-aminophenyl)-3-propyl-1,2,4-oxadiazole.
科学研究应用
Chemistry: 5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazole is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities. Its derivatives are investigated for their ability to inhibit specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for functional materials .
作用机制
The mechanism of action of 5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer or antimicrobial activities .
相似化合物的比较
5-(4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but different positioning of nitrogen atoms.
5-(4-chlorophenyl)-1,2,3-oxadiazole: Another regioisomer with distinct chemical properties.
5-(4-chlorophenyl)-1,2,4-thiadiazole: Contains sulfur instead of oxygen in the ring, leading to different reactivity and applications.
Uniqueness: 5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both a chlorophenyl and a propyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-3-10-13-11(15-14-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDWLVORQXPBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino benzoate](/img/structure/B5845941.png)
![(5'-chloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5845943.png)
![2-chloro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B5845944.png)

![2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5845953.png)
![METHYL 3-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B5845974.png)

![N-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5845986.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5846003.png)
![N-(2-bromo-4-methylphenyl)-N-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]amine](/img/structure/B5846007.png)


